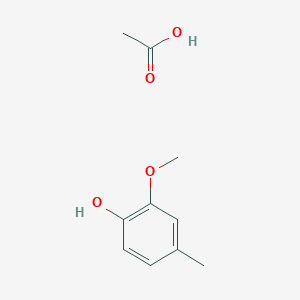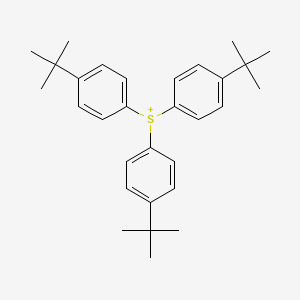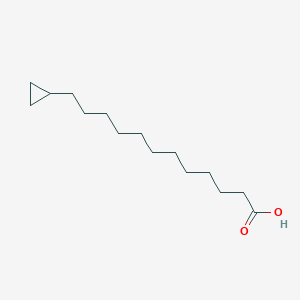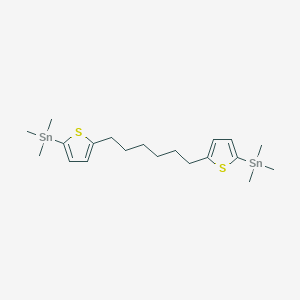
Phenol,2-methoxy-4-methyl-, 1-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-methoxy-4-methyl-, 1-acetate, also known as guaiacol acetate, is an organic compound with the molecular formula C9H10O3. It is a derivative of phenol, characterized by the presence of a methoxy group at the 2-position, a methyl group at the 4-position, and an acetate ester at the 1-position. This compound is known for its pleasant aroma and is used in various applications, including as a flavoring agent and in perfumery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2-methoxy-4-methyl-, 1-acetate can be synthesized through several methods. One common synthetic route involves the acetylation of guaiacol (2-methoxyphenol) using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
C7H8O2+(CH3CO)2O→C9H10O3+CH3COOH
In this reaction, guaiacol reacts with acetic anhydride to form phenol, 2-methoxy-4-methyl-, 1-acetate and acetic acid .
Industrial Production Methods
Industrial production of phenol, 2-methoxy-4-methyl-, 1-acetate typically involves similar acetylation reactions but on a larger scale. The process may include additional purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-methoxy-4-methyl-, 1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of phenol derivatives with hydroxyl groups.
Substitution: Formation of brominated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-methoxy-4-methyl-, 1-acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of fragrances, flavorings, and as a stabilizer in certain formulations
Wirkmechanismus
The mechanism of action of phenol, 2-methoxy-4-methyl-, 1-acetate involves its interaction with biological molecules. The methoxy and acetate groups contribute to its lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-methoxy-4-methyl-, 1-acetate can be compared with other similar compounds such as:
Phenol, 2-methoxy-, acetate: Similar structure but lacks the methyl group at the 4-position.
Phenol, 2-methoxy-4-(1-propenyl)-, acetate: Contains a propenyl group instead of a methyl group.
Phenol, 2-methoxy-4-(methoxymethyl)-: Contains a methoxymethyl group instead of a methyl group
These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
Eigenschaften
Molekularformel |
C10H14O4 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
acetic acid;2-methoxy-4-methylphenol |
InChI |
InChI=1S/C8H10O2.C2H4O2/c1-6-3-4-7(9)8(5-6)10-2;1-2(3)4/h3-5,9H,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
YLKUUKVEUPDOMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)OC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)-](/img/structure/B12091379.png)



![tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B12091404.png)


